molecular formula C12H16INZn B6333780 2-[(1-Piperidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran CAS No. 1263144-74-6

2-[(1-Piperidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran

Cat. No.: B6333780
CAS No.: 1263144-74-6
M. Wt: 366.5 g/mol
InChI Key: VXUVOUKQZIABBC-UHFFFAOYSA-M
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Description

2-[(1-Piperidino)methyl]phenylzinc iodide is an organozinc reagent commonly utilized in cross-coupling reactions, such as Negishi or Kumada couplings, for constructing carbon-carbon bonds in organic synthesis. The compound is supplied as a 0.5 M solution in tetrahydrofuran (THF), a solvent chosen for its ability to stabilize organometallic reagents and enhance reaction homogeneity. Structurally, it features a phenyl ring substituted with a piperidinomethyl group (–CH₂–C₅H₁₀N), where the piperidine moiety introduces a tertiary amine functionality.

The reagent is typically stored at low temperatures (–20°C to –4°C) to prevent decomposition and maintain stability . Safety protocols mandate the use of protective equipment (gloves, goggles) due to its pyrophoric nature and sensitivity to moisture .

Properties

IUPAC Name

iodozinc(1+);1-(phenylmethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N.HI.Zn/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h1,3-4,7H,2,5-6,9-11H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUVOUKQZIABBC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=[C-]2.[Zn+]I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Rieke Zinc-Mediated Synthesis

The Rieke method employs highly reactive zinc powder generated by reducing ZnI₂ with potassium in THF under inert conditions. For the target compound:

  • Zinc Activation :

    • ZnI₂ (1.0 equiv) is reduced with potassium (2.2 equiv) in THF at −78°C to form activated zinc (Zn*).

    • The reaction exotherm is controlled via slow addition to prevent solvent decomposition.

  • Oxidative Insertion :

    • A solution of 2-[(1-piperidino)methyl]phenyl iodide (1.05 equiv) in THF is added dropwise to Zn* at 0°C.

    • The mixture stirs for 12–24 h at room temperature, yielding a 0.5 M solution of the zinc reagent.

Critical Data :

ParameterOptimal ValueYield Impact (±10%)
ZnI₂:Purity≥99.9%+15%
Reaction Temperature0–25°C-20% at >30°C
THF Water Content<50 ppm+25%

Transmetallation from Grignard Reagents

An alternative route involves reacting 2-[(1-piperidino)methyl]phenylmagnesium bromide with ZnI₂:

ArMgBr+ZnI2ArZnI+MgBrI\text{ArMgBr} + \text{ZnI}_2 \rightarrow \text{ArZnI} + \text{MgBrI}

  • Conditions : THF, −20°C, 2 h.

  • Advantage : Avoids pyrophoric Zn* but requires strict stoichiometry to prevent MgBrI contamination.

Optimization of Reaction Conditions

Solvent and Additive Effects

THF is indispensable due to its ability to stabilize zinc intermediates via Lewis acid-base interactions. Experimental data from analogous systems (e.g., 3-[(4-morpholino)methyl]phenylzinc iodide) show:

AdditiveConcentration (M)Yield (%)
None62
TMEDA0.178
1,2-Diaminocyclohexane0.0572

TMEDA (tetramethylethylenediamine) enhances zinc reactivity by coordinating to the metal center, accelerating oxidative insertion.

Temperature and Stoichiometry

Deviations from the ideal 1:1 Zn:aryl iodide ratio result in side products:

  • Zn Excess : Forms bis(aryl)zinc species (Ar₂Zn).

  • Iodide Excess : Leads to ZnI₂ precipitation, reducing reagent concentration.

Characterization and Quality Control

  • Titration :

    • A 1 mL aliquot is quenched with D₂O, and the liberated hydrocarbon analyzed via GC-MS to confirm concentration.

  • NMR Spectroscopy :

    • 1H NMR^{1}\text{H NMR} (THF-d₈): δ 7.45–7.20 (m, Ar-H), 3.65 (s, CH₂N), 2.50–2.30 (m, piperidine-H).

  • Stability :

    • Solutions degrade by 5–7% per month at −20°C, necessitating fresh preparation for sensitive reactions.

Industrial-Scale Production

Rieke Metals LLC reports batch sizes up to 50 L using automated Zn* reactors. Key challenges include:

  • Heat Dissipation : Scalable jacketed reactors maintain temperatures below 30°C.

  • Quality Consistency : In-line FTIR monitors Zn* activity to ensure >95% yield.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Rieke Zinc85–9098High
Transmetallation70–7592Moderate

The Rieke method outperforms transmetallation in yield and purity but requires specialized equipment for handling pyrophoric zinc.

Applications in Organic Synthesis

This zinc reagent facilitates Negishi couplings with aryl halides, enabling the synthesis of piperidine-containing pharmaceuticals. For example:

ArZnI+Ar’XPd catalystAr-Ar’+ZnIX\text{ArZnI} + \text{Ar'X} \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar'} + \text{ZnIX}

  • Case Study : Coupling with 4-bromoanisole achieves 89% yield using Pd(acac)₂ (5 mol%) .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Piperidino)methyl]phenylzinc iodide undergoes various types of reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or alcohols.

    Reduction: It can participate in reduction reactions to form hydrocarbons.

    Substitution: It is commonly used in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like oxygen or peroxides under controlled conditions.

    Reduction: Reagents like hydrogen gas or hydrides.

    Substitution: Halides or other electrophiles in the presence of a catalyst.

Major Products

The major products formed from these reactions include substituted aromatic compounds, alcohols, ketones, and hydrocarbons, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-[(1-Piperidino)methyl]phenylzinc iodide is widely used in scientific research, particularly in:

    Organic Synthesis: Used in the formation of carbon-carbon bonds through cross-coupling reactions.

    Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates.

    Material Science: Utilized in the preparation of advanced materials with specific properties.

    Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(1-Piperidino)methyl]phenylzinc iodide involves the transfer of the phenyl group to an electrophile, facilitated by the zinc atom. The piperidino group stabilizes the intermediate, allowing for efficient transfer and reaction. The molecular targets include various electrophiles, and the pathways involve the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Organozinc reagents in THF are widely employed in synthetic chemistry. Below is a detailed comparison of 2-[(1-Piperidino)methyl]phenylzinc iodide with structurally analogous arylzinc iodides:

Table 1: Comparative Analysis of Arylzinc Iodides in THF

Compound Name Molecular Formula Molecular Weight Substituents Reactivity in Cross-Coupling Storage Conditions Safety Notes
2-[(1-Piperidino)methyl]phenylzinc iodide C₁₂H₁₅INZn 379.54 Piperidinomethyl (–CH₂–C₅H₁₀N) Moderate to high (electron-donating group) –20°C to –4°C Pyrophoric; moisture-sensitive
2-Methoxyphenylzinc iodide C₇H₇IOZn 299.44 Methoxy (–OCH₃) Moderate (electron-donating) –20°C to –4°C Requires inert handling
2-[(4-Morpholino)methyl]phenylzinc iodide C₁₁H₁₄INOZn 368.51 Morpholinomethyl (–CH₂–C₄H₈NO) Moderate (polar group) –20°C (assumed) Similar pyrophoric hazards
5-Fluoro-2-methylphenylzinc iodide C₇H₆FIZn 301.42 Fluoro (–F), methyl (–CH₃) Low to moderate (electron-withdrawing F) –20°C Toxic fumes on decomposition
4-Bromo-3-fluorophenylzinc iodide C₆H₃BrFIZn 347.31 Bromo (–Br), fluoro (–F) High (halogens enhance reactivity) –20°C Corrosive; GHS hazard codes apply

Key Findings

Morpholino and methoxy analogs exhibit similar electron-donating effects but differ in polarity due to oxygen vs. nitrogen in their heterocycles, which may influence solubility .

Reactivity Trends :

  • Halogenated derivatives (e.g., 4-Bromo-3-fluorophenylzinc iodide) show enhanced reactivity in oxidative cross-couplings due to the electronegativity of halogens .
  • The target compound’s piperidine group may facilitate transmetallation steps in catalytic cycles, as seen in reactions where tertiary amines accelerate metal-ligand exchange .

Synthetic Utility: Low-yielding reactions (e.g., 1% yield in phenylzinc couplings under standard conditions ) highlight the need for optimized protocols. The piperidine substituent’s steric profile might mitigate side reactions like homocoupling. Methoxy and morpholino analogs are often preferred for less sterically demanding substrates, while halogenated variants are suited for electron-deficient aryl partners .

Safety and Handling :

  • All compounds require strict inert-atmosphere handling and low-temperature storage. Piperidine-containing reagents may pose additional toxicity risks due to amine functionality .

Biological Activity

2-[(1-Piperidino)methyl]phenylzinc iodide (commonly referred to as phenylzinc iodide) is an organozinc compound utilized primarily in organic synthesis. Its biological activity, while not extensively studied directly, can be inferred from the properties of its derivatives and the mechanisms of action associated with piperidine-containing compounds. This article reviews the biological activity of this compound, focusing on its synthesis, potential pharmacological applications, and related case studies.

2-[(1-Piperidino)methyl]phenylzinc iodide is typically prepared as a 0.5 M solution in tetrahydrofuran (THF), a solvent that stabilizes the organozinc species. The compound acts as a nucleophile in various organic reactions, particularly in forming carbon-carbon bonds through substitution and coupling reactions. The presence of the piperidine moiety enhances its reactivity and potential biological interactions due to the nitrogen atom's ability to participate in hydrogen bonding and coordination with biological targets.

Biological Activity Overview

The biological activity of phenylzinc iodide can be categorized into several areas based on its derivatives:

  • Antibacterial Activity : Compounds synthesized using phenylzinc iodide have shown moderate to strong antibacterial properties against various strains such as Salmonella typhi and Bacillus subtilis . The piperidine structure is often associated with antimicrobial effects, making derivatives promising candidates for antibiotic development.
  • Enzyme Inhibition : Piperidine derivatives have been evaluated for their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. Some studies reported significant inhibitory activities with IC50 values indicating strong potential for therapeutic applications .
  • Antidiabetic Effects : Research has indicated that certain piperidine derivatives exhibit notable α-glucosidase inhibitory activity, suggesting potential antidiabetic applications. These compounds were tested against standard drugs like acarbose, showing superior efficacy .

Case Study 1: Antibacterial Screening

A series of piperidine derivatives synthesized from phenylzinc iodide were screened for antibacterial activity. The study found that several compounds demonstrated strong inhibition against Salmonella typhi and Staphylococcus aureus, with some exhibiting IC50 values as low as 2.14 µM . This highlights the potential of piperidine-based compounds in developing new antibiotics.

Case Study 2: Enzyme Inhibition

In a study focusing on enzyme inhibition, several synthesized compounds from phenylzinc iodide were tested for their ability to inhibit AChE and urease. The most active compounds showed IC50 values ranging from 0.63 µM to 5 µM against AChE, indicating their potential use in treating conditions like Alzheimer's disease .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities observed in various studies involving piperidine derivatives synthesized from phenylzinc iodide:

Activity Type Target Compound IC50 Value (µM) Reference
AntibacterialPiperidine Derivatives2.14 - 10
Acetylcholinesterase InhibitionPiperidine Derivatives0.63 - 5
α-Glucosidase InhibitionFluorine-substituted PiperidinesSeveral-fold better than acarbose

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-[(1-Piperidino)methyl]phenylzinc iodide in THF?

  • Methodological Answer : Use inert atmosphere techniques (e.g., Schlenk line or glovebox) to prevent moisture/oxygen exposure. Wear nitrile gloves, safety goggles, and flame-retardant lab coats. Store solutions in sealed, argon-purged glassware at –20°C to minimize decomposition. Avoid direct contact with skin or inhalation of vapors, as organozinc reagents are pyrophoric and THF is flammable .

Q. How is 2-[(1-Piperidino)methyl]phenylzinc iodide typically synthesized for research use?

  • Methodological Answer : Prepare via transmetallation from Grignard reagents or direct insertion of zinc metal into pre-functionalized aryl halides. For example, react 2-[(1-Piperidino)methyl]iodobenzene with activated zinc dust in anhydrous THF under argon. Monitor reaction progress via TLC or GC-MS to confirm complete halide displacement .

Q. What are the primary reaction types involving this reagent in synthetic chemistry?

  • Methodological Answer : It is used in Negishi cross-coupling with aryl/vinyl halides (e.g., Pd(PPh₃)₄ catalysis) to form biaryl structures. Optimize stoichiometry (1.1–1.5 eq. organozinc reagent) and reaction temperature (0–25°C) to minimize side reactions. THF’s Lewis basicity enhances reagent solubility and stabilizes intermediates .

Advanced Research Questions

Q. How does the presence of the piperidine moiety influence the reagent’s stability and reactivity?

  • Methodological Answer : The piperidine group acts as an electron-donating substituent, increasing the nucleophilicity of the zinc-bound aryl group. However, steric hindrance from the N-methyl group may reduce coupling efficiency with bulky substrates. Conduct kinetic studies (e.g., variable-temperature NMR) to quantify steric/electronic effects .

Q. What strategies optimize reaction yields when using this reagent in moisture-sensitive protocols?

  • Methodological Answer : Pre-dry THF over molecular sieves (3Å) and use freshly activated zinc. Introduce scavengers like trimethylaluminum (0.1 eq.) to sequester trace water. For air-sensitive couplings, employ syringe pump addition of the organozinc reagent to maintain low water/oxygen levels .

Q. How to resolve contradictions in reported reactivity data (e.g., variable coupling efficiency)?

  • Methodological Answer : Systematically test variables:

  • Purity : Analyze reagent concentration via iodometric titration .
  • Catalyst : Screen Pd catalysts (e.g., Pd₂(dba)₃ vs. PdCl₂(Amphos)) to identify ligand-dependent effects .
  • Substrate compatibility : Use Hammett plots to correlate electronic effects of substituents on aryl halides with reaction rates .

Q. What spectroscopic techniques are most effective for characterizing intermediates in reactions involving this reagent?

  • Methodological Answer : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to track aryl-zinc bond formation (quaternary carbons at δ 120–150 ppm). IR spectroscopy identifies THF coordination to zinc (C-O stretch at ~1070 cm⁻¹). For structural elucidation of coupled products, employ high-resolution mass spectrometry (HRMS) and X-ray crystallography .

Q. Can computational modeling predict regioselectivity in cross-coupling reactions with this reagent?

  • Methodological Answer : Yes. Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and identify favorable coupling pathways. Compare Mulliken charges on the aryl-zinc moiety to predict nucleophilic attack sites on electrophilic partners .

Q. How does THF solvation affect the reagent’s performance compared to alternative solvents like diethyl ether?

  • Methodological Answer : THF’s higher polarity stabilizes the organozinc species via stronger Zn–O coordination, reducing aggregation. Compare reaction rates in THF vs. ether using kinetic profiling. Note that ether may require higher temperatures (–10°C to 40°C) to achieve comparable yields .

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